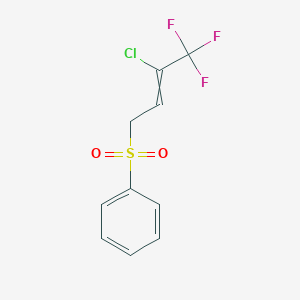
(3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene is a useful research compound. Its molecular formula is C10H8ClF3O2S and its molecular weight is 284.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene, with the CAS number 191591-43-2, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antibacterial properties and other relevant pharmacological effects.
The molecular formula of this compound is C10H8ClF3O2S, with a molecular weight of approximately 284.68 g/mol. The compound features a sulfonyl group attached to a benzene ring and a trifluorobutene moiety, which contributes to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClF3O2S |
| Molecular Weight | 284.68 g/mol |
| CAS Number | 191591-43-2 |
| IUPAC Name | (3-Chloro-4,4,4-trifluorobut-2-enyl)sulfonylbenzene |
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various synthesized compounds related to this compound. For instance, a study assessed the activity of several derivatives against Gram-positive and Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Streptococcus mutans .
Table 1: Antibacterial Activity of Synthesized Compounds
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound IVa | E. coli | No activity |
| Compound IVb | Klebsiella pneumoniae | No activity |
| Compound IVc | Staphylococcus aureus | No activity |
| Compound IVd | Streptococcus mutans | 15 |
The study concluded that while some derivatives showed no activity against certain pathogens, others demonstrated promising antibacterial effects, indicating potential for further development .
The mechanism by which this compound exerts its biological effects is not fully understood. However, the presence of the sulfonyl group may enhance the compound's ability to interact with bacterial cell membranes or enzymes critical for bacterial survival. This interaction could disrupt normal cellular functions leading to bacterial death.
Case Studies
A detailed examination of case studies involving this compound reveals its potential applications in medicinal chemistry:
- Study on Antimicrobial Efficacy : A research team synthesized various sulfonamide derivatives based on this compound and tested their efficacy against multiple bacterial strains. The findings suggested that modifications to the trifluorobutene moiety could enhance antibacterial properties .
- Pharmacological Evaluation : Another study focused on evaluating the cytotoxic effects of sulfonyl derivatives in cancer cell lines. The results indicated that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Eigenschaften
IUPAC Name |
(3-chloro-4,4,4-trifluorobut-2-enyl)sulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2S/c11-9(10(12,13)14)6-7-17(15,16)8-4-2-1-3-5-8/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJKMJPPHVMUMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC=C(C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404788 |
Source


|
| Record name | (3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191591-43-2 |
Source


|
| Record name | (3-Chloro-4,4,4-trifluorobut-2-ene-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













